molecular formula C6H13BrZn B14895277 4-Methyl-2-pentylZinc bromide

4-Methyl-2-pentylZinc bromide

Cat. No.: B14895277
M. Wt: 230.5 g/mol
InChI Key: OFWZNEOWYWLQPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-pentylZinc bromide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique reactivity and applications. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and an organic moiety, specifically a 4-methyl-2-pentyl group. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pentylZinc bromide typically involves the reaction of 4-methyl-2-pentyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4-Methyl-2-pentyl bromide+Zn4-Methyl-2-pentylZinc bromide\text{4-Methyl-2-pentyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Methyl-2-pentyl bromide+Zn→4-Methyl-2-pentylZinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize photochemical reactors and in situ generation of bromine to facilitate the bromination step, followed by the reaction with zinc metal .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pentylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are frequently used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new alkyl or aryl compound formed by the coupling of the 4-methyl-2-pentyl group with another organic moiety .

Scientific Research Applications

4-Methyl-2-pentylZinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism by which 4-Methyl-2-pentylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition, transmetallation, and reductive elimination steps in catalytic cycles. The zinc atom acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pyridylzinc bromide: Similar in structure but contains a pyridyl group instead of a pentyl group.

    4-Methyl-2-benzylzinc bromide: Contains a benzyl group, offering different reactivity and applications.

Uniqueness

4-Methyl-2-pentylZinc bromide is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations where other organozinc compounds may not be as effective .

Properties

Molecular Formula

C6H13BrZn

Molecular Weight

230.5 g/mol

IUPAC Name

bromozinc(1+);2-methylpentane

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

OFWZNEOWYWLQPP-UHFFFAOYSA-M

Canonical SMILES

C[CH-]CC(C)C.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.